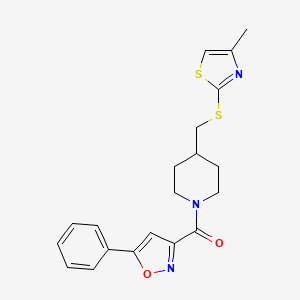

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-14-12-26-20(21-14)27-13-15-7-9-23(10-8-15)19(24)17-11-18(25-22-17)16-5-3-2-4-6-16/h2-6,11-12,15H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXURFBHYMALANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a thiazole ring, a piperidine ring, and an isoxazole moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound based on recent research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Features

The molecular structure of the compound can be summarized as follows:

| Component | Structure |

|---|---|

| Thiazole Ring | Contributes to antimicrobial activity |

| Piperidine Ring | Enhances binding affinity |

| Isoxazole Moiety | Implicated in receptor interactions |

The biological activity of this compound involves multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : Its structural components enable it to interact with specific receptors, influencing signaling pathways related to inflammation and pain.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting a potential role in treating infections.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives with thiazole rings exhibit significant antimicrobial properties. The compound's structure allows for effective interaction with microbial cell membranes, leading to cell lysis and death. For instance, compounds similar to this one have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The piperidine component may contribute to anti-inflammatory effects by modulating pathways associated with cytokine release. Studies have demonstrated that compounds with similar structures can reduce inflammation markers in vitro and in vivo.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Analogous compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The isoxazole moiety is particularly noted for its ability to interfere with cancer cell proliferation.

Case Studies

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated a significant reduction in AChE activity, suggesting potential applications in Alzheimer's disease treatment.

- Antimicrobial Efficacy Assessment : In a comparative study, the compound was tested against various bacterial strains. The results showed that it inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, which is critical for therapeutic applications.

Q & A

Q. What are the optimal synthesis conditions for (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone?

- Methodological Answer : Synthesis optimization involves refluxing intermediates in solvents like 1,4-dioxane with catalytic piperidine (0.5 mL) at elevated temperatures (~5 hours). Key steps include:

- Alkylation of thiol intermediates using sodium monochloroacetate in aqueous medium .

- Acidification with ethanoic acid to precipitate the final product.

- Purification via recrystallization from ethanol or DMF–EtOH mixtures (1:1 v/v) .

Optimal yields are achieved by controlling stoichiometry (e.g., 1:1 molar ratios of reactants) and reaction time .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm proton environments (e.g., δ 1.69–1.75 ppm for CH₂ groups in piperidine) and carbon backbone .

- IR spectroscopy : Identify functional groups like thioether (C–S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

- HPLC/GC-MS : Verify purity (>95%) and detect side products .

- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) .

Q. What solvents are preferred for its synthesis, and why?

- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance nucleophilic substitution reactions by stabilizing intermediates. Ethanol is used for recrystallization due to its moderate polarity, which balances solubility and precipitation efficiency . Avoid DMSO in biological assays due to cytotoxicity; limit concentrations to ≤0.5% .

Advanced Research Questions

Q. How to design an in vitro cytotoxicity assay for this compound?

- Methodological Answer : Follow standardized protocols :

Cell lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity.

Culture conditions : Maintain cells in RPMI-1640 + 5% FBS at 37°C/5% CO₂.

Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration) and test a concentration range (e.g., 1–100 µM).

Endpoint assay : Use sulforhodamine B (SRB) to quantify cell viability after 48-hour exposure.

Controls : Include CHS-828 (reference antitumor agent) and vehicle-only controls.

Q. What molecular docking strategies predict its biological activity?

- Methodological Answer : Use tools like AutoDock Vina or Schrödinger Suite:

Target selection : Prioritize receptors linked to cancer (e.g., PI3Kα, EGFR) based on structural analogs .

Ligand preparation : Optimize the compound’s 3D structure (e.g., protonation states, tautomers) using Open Babel .

Docking parameters : Set grid boxes to cover active sites (e.g., ATP-binding pockets) and run 50–100 genetic algorithm iterations.

Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations .

Q. How to resolve contradictions in biological activity across cell lines?

- Methodological Answer : Discrepancies (e.g., high activity in HEPG-2 vs. low in MCF-7) may arise from:

- Cellular uptake : Measure intracellular compound levels via LC-MS .

- Metabolic stability : Perform hepatic microsome assays to assess degradation rates.

- Target expression : Validate receptor presence (e.g., Western blot for PI3Kα) .

- Resistance mechanisms : Check for ABC transporter overexpression (e.g., P-gp) via qPCR .

Q. What experimental approaches analyze thiole-thione tautomerism in this compound?

- Methodological Answer : Tautomerism impacts reactivity and binding. Use:

- ¹H NMR titration : Monitor proton shifts in D₂O vs. DMSO to detect thiol ↔ thione equilibrium .

- UV-Vis spectroscopy : Track absorbance changes at λ ~250–300 nm during tautomeric shifts .

- Computational modeling : Calculate energy barriers between tautomers using DFT (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.